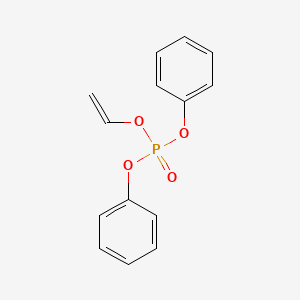

Diphenyl vinyl phosphate

Description

Properties

IUPAC Name |

ethenyl diphenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13O4P/c1-2-16-19(15,17-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h2-12H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYNTEFVOZNXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468575 | |

| Record name | DIPHENYL VINYL PHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33552-07-7 | |

| Record name | DIPHENYL VINYL PHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diphenyl vinyl phosphate CAS 33552-07-7 properties

An In-Depth Technical Guide to Diphenyl Vinyl Phosphate (CAS 33552-07-7) and Related Vinyl Phosphorus Compounds

Section 1: Introduction and Scope

This compound (CAS 33552-07-7) is an organophosphate compound featuring a vinyl group attached to a diphenyl phosphate backbone.[1] While specific, in-depth research on this exact molecule is not extensively published, its structural motifs—the vinyl group and the diphenyl phosphate ester—are of significant interest to researchers in synthetic chemistry, materials science, and particularly drug development. The vinyl moiety offers a reactive handle for various organic transformations, while the phosphate ester is a critical functional group in numerous biological processes.

This guide provides a comprehensive technical overview of this compound. Recognizing the limited direct data, we will build a robust technical profile by examining its core properties alongside the well-documented chemistry of structurally related and functionally relevant compounds. This includes vinyl phosphonates, which are key in medicinal chemistry, and the parent diphenyl phosphate moiety, which informs our understanding of its potential stability, reactivity, and toxicological profile. This comparative approach is designed to offer researchers and drug development professionals a foundational understanding and a predictive framework for utilizing this compound in their work.

Section 2: Core Compound Profile: this compound

A clear understanding begins with the fundamental structure and properties of the target molecule.

Chemical Identity and Structure

This compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenoxy groups and a vinyloxy group.

Caption: General workflow for silver-catalyzed synthesis of vinyl phosphonates.

Protocol 1: Stereoselective Synthesis of a Vinyl Phosphonate

This protocol is adapted from a silver-catalyzed phosphorylation method, which provides a reliable route to vinyl phosphorus compounds. [2]

-

Reaction Setup: To a 25-mL Schlenk flask equipped with a magnetic stir bar, add the diaryl/dialkyl H-phosphonate (0.45 mmol), the styrene derivative (0.3 mmol), potassium persulfate (0.6 mmol), and silver nitrate (AgNO₃, 0.015 mmol).

-

Solvent Addition: Add 2.0 mL of dry toluene to the flask.

-

Reaction Execution: Seal the flask and stir the mixture at 100 °C for 6 hours. The choice of elevated temperature is to ensure sufficient energy to overcome the activation barrier for the oxidative addition step.

-

Workup: After the reaction is complete, cool the resulting suspension to room temperature.

-

Purification: Filter the cooled suspension over a plug of silica gel, washing with ethyl acetate to ensure all product is collected. Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash chromatography on silica gel to yield the final vinyl phosphonate product. [2]

Key Reactions

The reactivity of vinyl phosphates is twofold: reactions involving the vinyl group and those involving the phosphate ester.

-

Reactions of the Vinyl Group: Similar to the well-studied diphenyl(vinyl)phosphine oxide, the vinyl group in this compound is expected to undergo various cycloaddition and conjugate addition reactions. [3]This makes it a valuable precursor for creating more complex molecular architectures.

-

Reactions with Organometallics: Functionalized vinyl phosphates can react with organometallic reagents, such as aryllithiums, to form tri- and tetrasubstituted buta-1,3-dienes, demonstrating their utility in C-C bond-forming reactions. [4]

Section 4: Applications in Research and Drug Development

The true value of a molecule like this compound lies in its potential applications, many of which can be inferred from the extensive research on related phosphonate and phosphate compounds.

Enzyme Inhibition and Drug Design

Phosphonates are renowned in medicinal chemistry as stable mimics (bioisosteres) of natural phosphates. [5][6]They can act as transition-state analogs for enzymes that process phosphate substrates, such as kinases and phosphatases, making them potent and specific inhibitors. [5][7]The vinyl group can serve as a reactive warhead or a structural element to orient the molecule within an enzyme's active site.

-

Mechanism of Action: The phosphonate group mimics the tetrahedral, high-energy transition state of phosphate ester hydrolysis. Because the C-P bond in a phosphonate is not hydrolyzable by enzymes that cleave P-O bonds, it acts as a highly effective competitive inhibitor. [5][6]This principle is fundamental to the design of many antiviral drugs, such as Tenofovir, and bisphosphonates used to treat bone disorders. [5]

Caption: Phosphonates act as transition-state analogs, blocking enzyme activity.

Synthetic Chemistry and Materials Science

Beyond biological applications, the unique reactivity of vinyl phosphorus compounds makes them valuable in other fields.

-

Ligands for Catalysis: Structurally similar phosphine oxides are used as ligands in transition metal-catalyzed reactions, suggesting a potential role for vinyl phosphates in developing novel catalytic systems. [8]* Polymer Additives: Diphenyl phosphate is a known flame retardant and plasticizer. [9]By extension, this compound could be explored as a reactive monomer for incorporation into polymer backbones, potentially imparting flame retardancy and other desirable properties to the final material. [8]

Section 5: Analytical Methodologies

Accurate quantification and characterization are critical for any research compound. The analysis of organophosphates is well-established, typically relying on hyphenated chromatographic and spectrometric techniques.

Sources

- 1. This compound | C14H13O4P | CID 11558160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. DIPHENYL(VINYL)PHOSPHINE OXIDE | 2096-78-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 6. Frontiers | Editorial: Phosphonate chemistry in drug design and development, Volume II [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. chemimpex.com [chemimpex.com]

Vinyl Diphenyl Phosphate: Structural Analysis, Synthesis, and Applications in Drug Development

The following technical guide details the chemical structure, synthesis, and applications of Vinyl Diphenyl Phosphate.

Executive Summary

Vinyl diphenyl phosphate (CAS 33552-07-7) is a specialized organophosphorus monomer and reactive intermediate. Unlike its phosphine oxide analogs, this compound features a phosphate ester linkage (

Part 1: Chemical Identity & Physical Properties[1]

The precise identification of this compound is critical to distinguish it from "Diphenylvinylphosphine oxide," a common congener with significantly different reactivity.

| Property | Data |

| Chemical Name | Vinyl diphenyl phosphate |

| Synonyms | Diphenyl vinyl phosphate; Phosphoric acid, ethenyl diphenyl ester |

| CAS Registry Number | 33552-07-7 |

| Molecular Formula | |

| Molecular Weight | 276.22 g/mol |

| SMILES | C=COP(=O)(Oc1ccccc1)Oc2ccccc2 |

| InChI Key | AJVBXLXLODZUME-UHFFFAOYSA-N |

| Physical State | Viscous liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, Toluene; Hydrolytically unstable in acidic aqueous media |

Part 2: Structural Analysis & Reactivity Profile

The Phosphate Core

The molecule consists of a central phosphorus(V) atom tetrahedrally bonded to one oxo group (

-

Diphenyl Esters: The two phenoxy groups are electron-withdrawing, increasing the electrophilicity of the phosphorus center. This makes the vinyl group susceptible to nucleophilic attack at the phosphorus (phosphorylation) or the vinyl carbon (Michael-type addition), depending on the nucleophile.

-

Vinyl Ester Linkage: The

bond is the site of primary reactivity.-

In Polymerization: The vinyl group undergoes radical polymerization, driven by the stability of the resulting phosphate-pendant backbone.

-

In Cross-Coupling: The diphenyl phosphate group functions as a pseudohalide leaving group (

). The

-

Structural Visualization

The following diagram illustrates the connectivity and reactive sites of Vinyl Diphenyl Phosphate.

Figure 1: Structural connectivity and primary reactivity modes of Vinyl Diphenyl Phosphate.

Part 3: Synthesis & Manufacturing Protocols

Two primary methodologies exist for the synthesis of vinyl diphenyl phosphate. Method A is preferred for scalability, while Method B is used for generating specific isotopically labeled or high-purity research samples.

Method A: Dehydrohalogenation of 2-Chloroethyl Diphenyl Phosphate (Standard Protocol)

This method relies on the elimination of HCl from a saturated precursor. It is robust and avoids the use of unstable vinyl alcohol equivalents.

Reagents:

-

Diphenyl phosphorochloridate (Starting Material)

-

2-Chloroethanol

-

Potassium Hydroxide (KOH) or Triethylamine (

) -

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

-

Esterification:

-

Charge a reactor with Diphenyl phosphorochloridate (1.0 eq) and DCM (0.5 M).

-

Cool to 0°C.

-

Add 2-Chloroethanol (1.1 eq) and Triethylamine (1.2 eq) dropwise.

-

Mechanism:[1][2][3][4] Nucleophilic substitution at phosphorus yields 2-chloroethyl diphenyl phosphate .

-

QC Check: Monitor by TLC or

NMR (shift from ~5 ppm to ~ -12 ppm).

-

-

Elimination (Dehydrochlorination):

-

Isolate the intermediate or proceed in one pot.

-

Treat the 2-chloroethyl ester with powdered KOH (2.5 eq) or t-BuOK in dry ether/THF at 0°C -> RT.

-

Stir for 4-6 hours. The base abstracts the

-proton, triggering elimination of chloride.

-

-

Purification:

-

Filter off KCl salts.

-

Wash organic layer with cold water and brine.

-

Dry over

and concentrate in vacuo. -

Note: Distillation must be performed under high vacuum (<1 mmHg) to prevent thermal polymerization.

-

Method B: Phosphorylation of Lithium Enolates (Direct Route)

Used when accessing substituted vinyl phosphates, but applicable here using acetaldehyde enolate equivalents.

Protocol:

-

Generate the lithium enolate of acetaldehyde (using THF, n-BuLi, and THF at -78°C - challenging due to polymerization) OR use Vinyllithium directly.

-

Reaction:

-

Cool Vinyllithium (1.0 eq in THF) to -78°C.

-

Add Diphenyl phosphorochloridate (1.0 eq) slowly.

-

Critical: This reaction often favors C-phosphorylation (forming the phosphonate). To favor O-phosphorylation (the phosphate), the use of hard bases and specific solvents (HMPA/DMPU) is often required, or trapping the enolate rather than the vinyl metal.

-

Recommendation: For the unsubstituted vinyl group, Method A is significantly more reliable.

-

Part 4: Applications in Drug Development & Materials Science

Palladium-Catalyzed Cross-Coupling (The "Pseudohalide" Role)

Vinyl diphenyl phosphate serves as an excellent electrophile in cross-coupling reactions. The diphenyl phosphate group is a "pseudohalide" leaving group, often superior to triflates due to higher thermal stability and ease of handling.

-

Mechanism: Oxidative addition of

into the -

Utility: Synthesis of styrenes, dienes, and complex pharmacophores where a vinyl group needs to be arylated or alkylated.

-

Reaction Class: Negishi (with Zn reagents), Suzuki (with Boronic acids), and Stille (with Tin reagents).

Radical Polymerization (Flame Retardant Polymers)

The vinyl group allows this molecule to be polymerized (homopolymerization) or copolymerized (with styrene or methyl methacrylate).

-

Function: The pendant diphenyl phosphate groups release phosphoric acid species upon combustion, promoting char formation and suppressing fire.

-

Application: Creating flame-retardant coatings for medical devices or drug delivery implants.

Experimental Workflow: Cross-Coupling Example

The following diagram details the workflow for using Vinyl Diphenyl Phosphate in a Suzuki-Miyaura coupling to synthesize a drug intermediate.

Figure 2: Suzuki-Miyaura coupling workflow utilizing Vinyl Diphenyl Phosphate as a pseudohalide electrophile.

Part 5: Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Storage: Store at 2-8°C (Cold Chain). Moisture sensitive.

-

Disposal: Incineration with an afterburner and scrubber (phosphorus oxides are generated).

References

-

PubChem. (2025). This compound | C14H13O4P. National Library of Medicine. Available at: [Link]

-

Hayashi, K. (2003).[3] Radical polymerization and copolymerization of some vinyl phosphates. Makromolekulare Chemie. Available at: [Link]

-

Shi, L., & Xiao, F. (2024). Organophosphates as Versatile Substrates in Organic Synthesis. Molecules (MDPI). Available at: [Link]

Sources

- 1. 838-85-7|Diphenyl phosphate|BLD Pharm [bldpharm.com]

- 2. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]

- 3. researchgate.net [researchgate.net]

- 4. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

Technical Whitepaper: Comparative Analysis of Diphenyl Vinyl Phosphate vs. Diphenylvinylphosphine Oxide

This is a comprehensive technical guide comparing Diphenyl Vinyl Phosphate (DPVP) and Diphenylvinylphosphine Oxide (DPVPO) .

Executive Summary

This guide delineates the critical structural, electronic, and reactivity differences between This compound (DPVP) and Diphenylvinylphosphine Oxide (DPVPO) . While both compounds contain diphenyl-phosphorus moieties and vinyl groups, their chemical behavior is diametrically opposed due to the nature of the phosphorus-vinyl linkage.

-

DPVP is a phosphate ester (

linkage). It functions as an electron-rich enol ether analog, susceptible to hydrolysis and useful primarily as a phosphorylation reagent or flame retardant precursor in condensed phases. -

DPVPO is a phosphine oxide (

linkage). It functions as an electron-deficient Michael acceptor, exhibiting high thermal/hydrolytic stability and serving as a robust monomer for polymerization and ligand synthesis.

Part 1: Structural & Electronic Architecture

The fundamental distinction lies in the atom bridging the phosphorus center and the vinyl group. This single atom dictates the electronic polarization of the vinyl moiety and the stability of the molecule.

Molecular Structure Comparison[1]

| Feature | This compound (DPVP) | Diphenylvinylphosphine Oxide (DPVPO) |

| Formula | ||

| CAS Number | 33552-07-7 (General: 1806-54-8) | 2096-78-8 |

| Linkage | P–O–C (Phosphate Ester) | P–C (Direct P-Vinyl Bond) |

| Oxidation State | Phosphorus (V) | Phosphorus (V) |

| Vinyl Character | Electron-Rich (Enol Ether-like) | Electron-Deficient (Acrylate-like) |

| -15 to -20 ppm | +20 to +30 ppm | |

| Hydrolytic Stability | Low (Labile P-O bond) | High (Stable P-C bond) |

Electronic Polarization & Reactivity Implications

-

DPVP (Enol Phosphate Effect): The oxygen atom in the

linkage possesses lone pairs that can donate electron density into the vinyl -

DPVPO (Michael Acceptor Effect): The

group is strongly electron-withdrawing. Because the vinyl group is directly attached to the phosphorus (

Figure 1: Electronic polarization differences between Phosphate and Phosphine Oxide linkages.

Part 2: Synthesis Methodologies

The synthesis of these two compounds requires distinct strategies to establish the P-O vs. P-C bond.

This compound (DPVP)

Primary Route: Dehydrohalogenation of haloalkyl phosphates. Direct phosphorylation of vinyl alcohol is impossible (tautomerizes to acetaldehyde). The standard route involves reacting diphenyl phosphorochloridate with a precursor that can eliminate HCl.

-

Step 1: Reaction of diphenyl phosphorochloridate with 2-chloroethanol to form diphenyl 2-chloroethyl phosphate.

-

Step 2: Dehydrohalogenation using a strong base (e.g., KOH or t-BuOK) to generate the vinyl group.

Diphenylvinylphosphine Oxide (DPVPO)

Primary Route: Grignard Reaction followed by Oxidation (or using Phosphinic Chloride). The P-C bond is robust and typically formed using organometallic reagents.

-

Step 1: Reaction of diphenylphosphinic chloride (

) with vinylmagnesium bromide. -

Alternative: Reaction of diphenylchlorophosphine (

) with vinyl Grignard, followed by oxidation with

Figure 2: Synthetic routes for DPVP and DPVPO.

Part 3: Reactivity Profile & Applications

Polymerization & Material Science[2]

-

DPVPO (Monomer): Due to the electron-deficient vinyl group, DPVPO undergoes radical polymerization (often copolymerized with styrene or acrylates) and anionic polymerization . It is highly valued in flame retardants because the P-C bond survives high processing temperatures, and the high phosphorus content promotes char formation.

-

DPVP (Precursor): DPVP does not polymerize well via radical mechanisms due to the electron-rich nature of the vinyl ether group (poor homopolymerization). It typically acts as a flame retardant additive that decomposes to release phosphoric acid species, promoting char in the condensed phase.[1]

Hydrolytic Stability (Critical for Pharma/Bio)

-

DPVP: Unstable. The P-O-C linkage is an ester bond. In acidic or basic aqueous conditions, it hydrolyzes to diphenyl phosphate and acetaldehyde. This makes it unsuitable for long-term physiological stability but useful as a "prodrug" or transient phosphorylating agent.

-

DPVPO: Stable. The P-C bond is kinetically inert to hydrolysis under standard physiological and environmental conditions. It is used as a stable structural motif in drug design to mimic peptide bonds or transition states.

Part 4: Experimental Protocols

Protocol A: Synthesis of Diphenylvinylphosphine Oxide (DPVPO)

Objective: Synthesis via Grignard reagent.

Safety: Vinylmagnesium bromide is air/moisture sensitive. Perform under

-

Setup: Flame-dry a 500 mL 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and

inlet. -

Reagents:

-

Diphenylphosphinic chloride (

): 10.0 g (42 mmol) dissolved in 100 mL dry THF. -

Vinylmagnesium bromide (1.0 M in THF): 50 mL (50 mmol).

-

-

Procedure:

-

Cool the

solution to 0°C in an ice bath. -

Add Vinylmagnesium bromide dropwise over 30 minutes. Maintain temperature < 5°C.

-

Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (or

NMR: disappearance of Cl-P signal at ~40 ppm). -

Quench: Slowly add saturated

(aq) at 0°C.

-

-

Workup:

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica column (Eluent: 50% EtOAc/Hexane).

-

-

Validation:

NMR (

Protocol B: Synthesis of this compound (DPVP)

Objective: Synthesis via Dehydrohalogenation.

-

Setup: 250 mL round bottom flask with reflux condenser.

-

Reagents:

-

Diphenyl 2-chloroethyl phosphate: 10.0 g (32 mmol).

-

Potassium hydroxide (KOH): 2.5 g (powdered).

-

Solvent: t-Butanol or dry THF.

-

-

Procedure:

-

Dissolve phosphate in solvent. Add powdered KOH.

-

Heat to reflux for 4-6 hours.

-

Monitor reaction (TLC or

NMR).

-

-

Workup:

-

Filter off KCl salts.

-

Concentrate filtrate.[2]

-

Dissolve residue in Ether, wash with cold water (to remove excess base/salts).

-

Dry over

and concentrate. -

Distillation: High vacuum distillation is required for high purity (Note: Thermal sensitivity).

-

-

Validation:

NMR (

References

-

PubChem. this compound | C14H13O4P.[3] National Library of Medicine. Link

-

ChemicalBook. Diphenylvinylphosphine oxide Properties and Synthesis. Link

- Kabachnik, M. I., et al. "Organophosphorus Compounds: Vinyl Phosphine Oxides." Russian Chemical Reviews, 1970. (Classic reference for P-C synthesis).

-

Modro, T. A., et al. "Electronic effects in the phosphorylation of enolates." Journal of Organic Chemistry, 1985. (Mechanism of vinyl phosphate formation).[4][5][6]

- Price, D., et al. "Flame retardance mechanisms of aryl phosphates and phosphine oxides." Polymer Degradation and Stability, 2005.

Sources

- 1. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 2. youtube.com [youtube.com]

- 3. This compound | C14H13O4P | CID 11558160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide for the Synthetic Chemist: Comparative Stability and Reactivity of Vinyl Phosphates and Vinyl Triflates

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the transformation of a carbonyl group into a reactive vinyl electrophile is a cornerstone strategy for constructing complex molecular architectures. Among the various "enol surrogates" available, vinyl triflates and vinyl phosphates have emerged as highly versatile and powerful intermediates, particularly for transition-metal-catalyzed cross-coupling reactions. While both serve a similar purpose, their inherent stability and reactivity profiles differ significantly, making the choice between them a critical decision that can dictate the success of a synthetic sequence.

This in-depth guide provides a comprehensive comparison of vinyl phosphates and vinyl triflates, moving beyond a simple list of reactions to explore the causality behind their behavior. As a senior application scientist, the goal is to equip you with the field-proven insights necessary to make informed decisions, ensuring robust and reproducible results in your research and development endeavors.

The Substrates: Synthesis and General Properties

The accessibility of these electrophiles is rooted in the ubiquitous nature of their ketone precursors. The choice of method dictates not only the yield but, in the case of unsymmetrical ketones, the crucial regiochemical outcome (kinetic vs. thermodynamic enolate formation).

Vinyl Triflates: The High-Reactivity Standard

Vinyl triflates (trifluoromethanesulfonates) are vinyl esters of the superacid, triflic acid. This parentage bestows upon the triflate moiety an exceptional ability to function as a leaving group, rendering the vinylic carbon highly electrophilic.[1]

Synthesis: The most common route involves the trapping of a ketone-derived enolate with an electrophilic triflating agent.[2] The regioselectivity can be controlled by the reaction conditions:

-

Kinetic Control: Using a strong, sterically hindered base (e.g., LHMDS, LDA) at low temperatures (-78 °C) allows for the rapid deprotonation at the less-substituted α-carbon, forming the kinetic enolate. Trapping this intermediate yields the less-substituted vinyl triflate.[2][3]

-

Thermodynamic Control: Weaker bases and higher temperatures allow the enolates to equilibrate, favoring the formation of the more stable, more-substituted thermodynamic enolate and, consequently, the corresponding vinyl triflate.[2]

Common triflating agents include triflic anhydride (Tf₂O) and N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, Comins' reagent).[3]

Vinyl Phosphates: The Versatile Alternative

Vinyl phosphates, typically diethyl or diphenyl esters, are analogous compounds where the leaving group is a phosphate anion. While not as reactive as triflates, they are excellent electrophiles in their own right and can offer advantages in terms of stability and handling.

Synthesis: Similar to triflates, vinyl phosphates are prepared by trapping a ketone enolate. The phosphorylating agent is typically a dialkyl or diaryl chlorophosphate, such as diethyl chlorophosphate (DECP). More recently, efficient metal-free methods using triflic anhydride to promote the phosphorylation of ketones with H-phosphonates have been developed, offering a convenient and scalable alternative.[4]

A Head-to-Head Comparison of Stability

The practical utility of these reagents is directly governed by their stability under various conditions. A thorough understanding of their degradation pathways is essential for successful storage, handling, and reaction setup.

The Leaving Group: A Tale of Two Anions

The fundamental difference in reactivity stems from the stability of the respective leaving group anions: triflate (CF₃SO₃⁻) and diethyl phosphate ((EtO)₂PO₂⁻). The efficacy of a leaving group is inversely correlated with the pKa of its conjugate acid.

-

Triflate: Triflic acid (CF₃SO₃H) is a superacid with a pKa of approximately -14.[5] The triflate anion is exceptionally stable due to extensive resonance delocalization of the negative charge across the three oxygen atoms and the powerful inductive electron-withdrawing effect of the CF₃ group. This makes it one of the best leaving groups in organic chemistry.[6]

-

Phosphate: Diethyl phosphoric acid ((EtO)₂PO₂H) is a much weaker acid, with a pKa in the range of 1-2. While the phosphate anion is also resonance-stabilized, it is significantly less stable and therefore a less potent leaving group than triflate.

This vast difference in leaving group ability is the primary driver of the observed differences in reactivity.

Hydrolytic, Thermal, and Chemical Stability

The high reactivity of the triflate group also renders it more susceptible to degradation.

| Stability Parameter | Vinyl Triflate | Vinyl Phosphate | Causality & Field Insights |

| Hydrolytic Stability | Low: Highly sensitive to moisture. Hydrolyzes back to the parent ketone, especially under acidic or basic conditions.[7] | Moderate to High: Generally more stable to hydrolysis under neutral conditions. Susceptible to hydrolysis under strong acid or base catalysis.[8] | The C-OTf bond is more polarized and the triflate is a better leaving group, making it more susceptible to nucleophilic attack by water. Phosphates require harsher conditions for hydrolysis, offering a wider processing window in aqueous workups or protic solvents. |

| Thermal Stability | Moderate: Can decompose at elevated temperatures, often via elimination to form alkynes or allenes.[7] | High: Generally more thermally robust than corresponding triflates. | The stronger C-O bond in the phosphate ester and the poorer leaving group ability contribute to higher thermal stability. This can be an advantage in reactions requiring high temperatures. |

| Base Stability | Low: Readily undergoes elimination in the presence of strong and even mild bases to form alkynes.[7] | Moderate: More tolerant of basic conditions but can undergo decomposition or rearrangement with very strong bases (e.g., LDA). | The extreme leaving group ability of triflate facilitates E2 elimination pathways. While phosphates are more resilient, their stability is not absolute and should be evaluated on a case-by-case basis. |

| Silica Gel Stability | Variable: Can be unstable on silica gel, especially if the silica is acidic or contains water.[9] | Good: Generally stable to purification by standard silica gel chromatography. | The potential for hydrolysis or decomposition on silica makes purification of triflates more challenging. It is often recommended to use neutralized silica gel or to pass the crude product through a short plug rather than performing a lengthy column. |

Table 1: Comparative stability profile of vinyl triflates and vinyl phosphates.

Reactivity in Palladium-Catalyzed Cross-Coupling

The primary application for both vinyl triflates and phosphates is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings.[1][10] Their performance in these reactions is a direct consequence of their stability and leaving group ability.

The Oxidative Addition Step: A Kinetic Comparison

The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the electrophile to a low-valent metal center (typically Pd(0)).[11] This step is often rate-limiting and is where the difference between triflates and phosphates is most pronounced.

Due to the superior leaving group ability of the triflate anion, vinyl triflates undergo oxidative addition to Pd(0) complexes much more readily than vinyl phosphates.[12] Kinetic studies have established the following reactivity order: vinyl-OTf ≈ vinyl-Br > Ph-Br and vinyl-OTf > Ph-OTf.[12] This high reactivity allows couplings with vinyl triflates to proceed under milder conditions (lower temperatures, shorter reaction times) and can be crucial for engaging challenging or sterically hindered coupling partners.[13]

Vinyl phosphates, being less reactive, often require more forcing conditions—higher temperatures, more electron-rich and bulky phosphine ligands, or more active palladium catalysts—to achieve comparable reaction rates.[14] However, this "tamed" reactivity can be advantageous, preventing side reactions or decomposition of sensitive substrates.

Performance in Key C-C Bond Formations

While vinyl triflates often give higher yields in shorter reaction times, vinyl phosphates are highly competent substrates that can provide excellent results, sometimes even outperforming triflates under specific circumstances.

| Reaction | Vinyl Triflate | Vinyl Phosphate | Field Insights |

| Suzuki-Miyaura | Excellent: The workhorse reaction for vinyl triflates. Couples efficiently with a wide range of aryl- and vinylboronic acids/esters.[15] | Very Good: Also highly effective. May require slightly higher temperatures or more active catalyst systems.[14] | For simple, robust substrates, triflates offer speed and efficiency. For complex molecules with sensitive functional groups, the milder activation barrier of phosphates can be beneficial. |

| Heck | Excellent: Readily couples with a variety of alkenes.[1] | Good: Also effective, though fewer examples exist compared to triflates. In at least one intramolecular case, the vinyl phosphate gave a higher yield than the corresponding triflate. | The choice may depend on the stability of the starting material to the reaction conditions, particularly the base used. |

| Stille | Good: Effective coupling partners, although the toxicity of organotin reagents has reduced their use.[13] | Good: Effective coupling partners, similar to triflates. | Both substrates are viable. The choice is often dictated by factors other than the vinyl electrophile. |

| Sonogashira | Excellent: Highly efficient coupling with terminal alkynes. | Good: Effective, but may require specific conditions or catalysts to achieve high yields. | The high reactivity of triflates is particularly advantageous for this coupling. |

Table 2: Comparative performance in common palladium-catalyzed cross-coupling reactions.

Field-Proven Insights: Making the Right Choice

The decision to use a vinyl phosphate versus a vinyl triflate is a strategic one based on a balance of reactivity, stability, cost, and the specific demands of the synthetic target.

Choose a Vinyl Triflate when:

-

High reactivity is required: For unreactive coupling partners, sterically demanding substrates, or when aiming for low-temperature reactions.[13]

-

The substrate is robust: The molecule can tolerate the potentially harsh conditions of triflate formation (strong bases) and is not overly sensitive to trace acid or base.

-

Speed is a priority: Reactions are generally faster, accelerating discovery and development timelines.

Choose a Vinyl Phosphate when:

-

Greater stability is needed: The substrate is sensitive to hydrolysis, thermal degradation, or the basic conditions often used in coupling reactions. This is crucial in long, multi-step syntheses where an intermediate must survive numerous transformations.

-

Milder or alternative synthetic routes are available: The development of Tf₂O-promoted phosphorylation provides a mild, metal-free route to vinyl phosphates.[4]

-

Handling and purification are concerns: Their generally higher stability, including on silica gel, can simplify workup and purification, leading to more consistent yields on a larger scale.

-

Cost and availability are factors: The reagents for phosphorylation can be more economical than expensive triflating agents like Comins' reagent.

Validated Experimental Protocols

The following protocols are representative procedures for the synthesis and application of these vinyl electrophiles.

Protocol 1: Synthesis of a Vinyl Triflate from a Ketone (Kinetic Control)[3]

Objective: To synthesize a less-substituted vinyl triflate from an unsymmetrical ketone.

Materials:

-

Ketone (e.g., 2-methylcyclohexanone) (1.0 equiv)

-

Lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equiv, 1.0 M solution in THF)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), cool a solution of LHMDS in anhydrous THF to -78 °C in a dry flask.

-

Add a solution of the ketone in anhydrous THF dropwise to the LHMDS solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add a solution of PhNTf₂ in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir overnight (approx. 15 hours).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine if necessary) to yield the vinyl triflate.

Protocol 2: Synthesis of a Vinyl Phosphate from a Ketone[4]

Objective: To synthesize a vinyl phosphate using a modern, metal-free method.

Materials:

-

Ketone (e.g., acetophenone) (1.0 equiv)

-

Diethyl phosphite (1.2 equiv)

-

Triflic anhydride (Tf₂O) (1.5 equiv)

-

Pyridine (2.0 equiv)

Procedure:

-

To a flask charged with the ketone, add diethyl phosphite, followed by pyridine at room temperature.

-

Cool the mixture to 0 °C and add triflic anhydride (Tf₂O) dropwise.

-

Allow the reaction mixture to warm to 35 °C and stir for 6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash with water.

-

Extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the vinyl phosphate.

Protocol 3: Suzuki-Miyaura Coupling of a Vinyl Electrophile[1][15]

Objective: To perform a C-C bond formation using a vinyl triflate or phosphate.

Materials:

-

Vinyl triflate or vinyl phosphate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Toluene and Water (4:1 mixture)

Procedure:

-

To a flask, add the vinyl electrophile, arylboronic acid, and sodium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

Vinyl triflates and vinyl phosphates are both indispensable tools for the synthetic chemist. The choice is not a matter of one being universally "better," but rather of selecting the right tool for the specific task at hand. Vinyl triflates are the reagent of choice for rapid, high-reactivity applications where substrate stability is not a limiting factor. Conversely, vinyl phosphates offer a more stable, robust, and often more economical alternative, providing a crucial advantage in the synthesis of complex, sensitive molecules where reaction control and intermediate stability are paramount. By understanding the fundamental principles of their stability and the causality behind their reactivity, researchers can strategically leverage the unique attributes of each class of compound to design more efficient and successful synthetic routes.

References

-

Xin, N., Lv, Y., Lian, Y., Lin, Z., Huang, X.-Q., Zhao, C.-Q., & Wang, Y. (2023). Preparation of Vinylphosphonates from Ketones Promoted by Tf2O. The Journal of Organic Chemistry, 88(5), 2898–2907. [Link]

-

Dudley, G. B., & Takacs, J. M. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][4]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(7), 3235–3244. [Link]

-

Gajda, A., & Mikołajczyk, M. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 20(44), 8573-8595. [Link]

-

Zhang, S., Neumann, H., & Beller, M. (2019). Pd-catalyzed synthesis of α,β-unsaturated ketones by carbonylation of vinyl triflates and nonaflates. Chemical Communications, 55(40), 5728-5731. [Link]

-

Deltel, C., & Gillaizeau, I. (2014). Vinyl triflates derived from 1,3-dicarbonyl compounds and analogs: access and applications to organic synthesis. Tetrahedron, 70(36), 6189-6226. [Link]

-

Kawamoto, T., Sasaki, R., & Kamimura, A. (2017). Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources. Angewandte Chemie International Edition, 56(5), 1342-1345. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. (2024). Horner–Wadsworth–Emmons reaction. [Link]

-

ResearchGate. (2025). A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates. [Link]

-

ResearchGate. (2025). Synthesis of Allenes by Double Horner—Wadsworth—Emmons Reaction. [Link]

-

Organic Chemistry Portal. (2022). Phosphonate synthesis by substitution or phosphonylation. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Xu, Z., & Marschner, C. (2025). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Molecules, 30(17), 3594. [Link]

-

Organic Chemistry Portal. (2020). Suzuki Coupling. [Link]

-

CONICET. (2016). Direct synthesis of b-ketophosphonates and vinyl phosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO. [Link]

-

Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. [Link]

-

ResearchGate. (2025). Handy Protocols using Vinyl Nosylates in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

-

Schottland, E. Z., & Rappoport, Z. (1996). Triflate/Mesylate Ratios and Competing C−O and S−O Bond Cleavages in Nucleophilic Vinylic Substitution. The Journal of Organic Chemistry, 61(24), 8573–8580. [Link]

-

Kamerlin, S. C. L., & Wilkie, J. (2007). Why nature really chose phosphate. Journal of the Royal Society Interface, 4(12), 107–114. [Link]

-

Scribd. (n.d.). What Makes A Good Leaving Group. [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

Amatore, C., Jutand, A., & Mottier, L. (2000). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics, 19(16), 3210–3218. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Julienne, D., Lohier, J. F., Delacroix, O., & Gaumont, A. C. (2007). Palladium-catalyzed C-P coupling reactions between vinyl triflates and phosphine-boranes: efficient access to vinylphosphine-boranes. The Journal of Organic Chemistry, 72(6), 2247–2250. [Link]

-

Srogl, J., & Allred, G. D. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Chemistry, 5(4), 2639-2666. [Link]

-

Lesma, G., Sacchetti, A., & Silvani, A. (2006). Palladium-Catalyzed Hydroxycarbonylation of Aryl and Vinyl Triflates by in situ Generated Carbon Monoxide under Microwave Irradiation. Synthesis, 2006(04), 594-596. [Link]

-

Julienne, D., Lohier, J. F., Delacroix, O., & Gaumont, A. C. (2007). Palladium-catalyzed C-P coupling reactions between vinyl triflates and phosphine-boranes: efficient access to vinylphosphine-boranes. The Journal of Organic Chemistry, 72(6), 2247-50. [Link]

-

van Beek, B., van der Plas, M., & Bickelhaupt, F. M. (2019). Nucleophilic substitution at di- and triphosphates: leaving group ability of phosphate versus diphosphate. Physical Chemistry Chemical Physics, 21(21), 11133-11142. [Link]

-

Rossi, R., & Carpita, A. (1993). The Palladium-Catalyzed Cross Coupling of Vinyl and Aryl Triflates with 2-Furylzinc Chloride: An Efficient Route to 2Vinyl and 2-Arylfurans. Synthetic Communications, 23(10), 1439-1446. [Link]

-

Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933–1940. [Link]

-

Issayeva, A., et al. (2025). Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. Polymers, 17(15), 3217. [Link]

-

Organic Chemistry. (2018). 18.03 What Makes a Good Leaving Group?[Link]

- Google Patents. (n.d.).

-

Shen, D., et al. (2018). Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. Journal of the American Chemical Society, 140(23), 7247–7256. [Link]

-

Demmer, C. S., et al. (2011). The Hydrolysis of Phosphinates and Phosphonates: A Review. Australian Journal of Chemistry, 64(9), 1147-1163. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation of Vinylphosphonates from Ketones Promoted by Tf2O [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Suzuki Coupling [organic-chemistry.org]

Enol Diphenyl Phosphates: A Robust Electrophilic Platform for Carbon-Carbon Bond Formation

Executive Summary

Enol diphenyl phosphates (EDPPs) represent a critical class of vinyl electrophiles in modern organic synthesis.[1] Historically overshadowed by vinyl triflates, EDPPs have emerged as superior alternatives in drug development and process chemistry due to their enhanced thermal stability, hydrolytic robustness, and cost-efficiency. This guide analyzes the mechanistic underpinnings of EDPPs, detailing their synthesis, reactivity in transition-metal-catalyzed cross-couplings, and utility in complex molecule assembly.

Strategic Advantages: Phosphates vs. Triflates

In the hierarchy of vinyl electrophiles, enol diphenyl phosphates occupy a "Goldilocks" zone—sufficiently reactive for oxidative addition to low-valent metal centers, yet stable enough to withstand purification on silica gel and prolonged storage.

| Feature | Vinyl Triflates ( | Enol Diphenyl Phosphates ( | Impact on Research |

| Leaving Group Ability | Excellent ( | Good ( | Triflates react faster; Phosphates require active catalysts but offer better selectivity. |

| Hydrolytic Stability | Low; prone to hydrolysis, especially in basic media.[1] | High; resistant to aqueous workups and chromatography.[1] | EDPPs allow for robust scale-up and easier handling.[1] |

| Thermal Stability | Variable; can undergo elimination to alkynes upon heating.[1][2] | High; generally stable at elevated temperatures.[1] | Safer process chemistry parameters.[1][3] |

| Atom Economy/Cost | Low; Triflic anhydride is expensive and corrosive.[1] | High; Diphenyl chlorophosphate is a commodity chemical.[1] | Significant cost reduction in large-scale synthesis.[1] |

Synthesis Modules

The construction of the enol phosphate scaffold typically proceeds via two primary mechanistic pathways: kinetic enolate trapping or oxidative phosphorylation.

Route A: Kinetic Enolate Trapping (Standard Protocol)

This is the most prevalent method in drug discovery.[1] A ketone is deprotonated irreversibly by a hindered amide base (LHMDS, KHMDS) at low temperature to form the kinetic enolate, which is then trapped by diphenyl chlorophosphate (DPCP).

-

Reagents: LHMDS/KHMDS, THF, Diphenyl Chlorophosphate (DPCP), DMAP (catalytic).

-

Conditions:

to -

Regioselectivity: Controlled by base choice (Kinetic vs. Thermodynamic).[1]

Route B: The Modified Perkow Reaction (Perkow-Shi)

A modern, oxidative approach that avoids

-

Reagents: Ketone, Hydroxy(tosyloxy)iodobenzene (HTIB), Triethyl phosphite or Diphenyl phosphite.

-

Mechanism:

-Tosyloxylation followed by P(III) attack and rearrangement.[1]

Figure 1: Dual pathways for the synthesis of Enol Diphenyl Phosphates.

Reactivity Profile: Cross-Coupling & Functionalization

Enol diphenyl phosphates serve as versatile pseudohalides in Palladium- and Nickel-catalyzed cross-coupling reactions. The phosphate group (

Catalytic Cycle Mechanics

-

Oxidative Addition: The rate-determining step for phosphates.[1] Electron-rich ligands (e.g.,

, dppf, Xantphos) are often required to facilitate the insertion of -

Transmetallation: Standard exchange with organoboron (Suzuki), organozinc (Negishi), or organostannane (Stille) reagents.

-

Reductive Elimination: Formation of the new

bond and regeneration of

Figure 2: General Catalytic Cycle for Pd-catalyzed Cross-Coupling of Enol Phosphates.

Key Transformations

-

Suzuki-Miyaura Coupling: Widely used for biaryl and diene synthesis.[1] Requires mild bases (

, -

Negishi Coupling: Highly effective for forming

bonds.[1] Often proceeds at room temperature.[1] -

Reduction: Treatment with reducing agents (e.g., catalytic hydrogenation or hydride sources) converts the enol phosphate to an alkene or alkane.

-

Elimination to Alkynes: Treatment with strong bases (e.g., LDA) can induce

-elimination to form alkynes, particularly from terminal enol phosphates.

Experimental Protocols

Protocol 1: Synthesis of 4-tert-Butylcyclohexenyl Diphenyl Phosphate

A standard kinetic enolate trapping procedure.

Reagents:

-

4-tert-Butylcyclohexanone (

equiv) -

LHMDS (

in THF, -

Diphenyl chlorophosphate (

equiv) -

Dry THF (

concentration relative to ketone) -

DMAP (

equiv)

Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Enolization: Charge the flask with dry THF and LHMDS. Cool to

. -

Addition: Add a solution of 4-tert-butylcyclohexanone in THF dropwise over 15 minutes. Stir at

for 1 hour to ensure complete enolate formation. -

Trapping: Add a solution of diphenyl chlorophosphate and DMAP in THF dropwise.

-

Warming: Allow the reaction to warm slowly to

over 2 hours, then stir at room temperature for 1 hour. -

Quench: Quench with saturated aqueous

. -

Workup: Extract with

( -

Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the enol phosphate as a colorless oil/solid.

Protocol 2: Suzuki-Miyaura Coupling

Coupling of an enol phosphate with a boronic acid.

Reagents:

-

Enol Diphenyl Phosphate (

equiv) -

Phenylboronic acid (

equiv) -

(

-

(

-

Dioxane/Water (

ratio)

Methodology:

-

Degassing: Combine solvent (Dioxane/Water) in a flask and sparge with Argon for 20 minutes.

-

Assembly: Add the enol phosphate, phenylboronic acid, base, and catalyst to a reaction vial.

-

Reaction: Add the degassed solvent, seal the vial, and heat to

for 4–12 hours. Monitor by TLC/LCMS.[1] -

Workup: Cool to room temperature, dilute with water, and extract with EtOAc.

-

Purification: Silica gel chromatography yields the cross-coupled alkene.[1]

Applications in Total Synthesis

Enol phosphates are not merely academic curiosities; they serve as pivotal intermediates in complex molecule synthesis.[1]

-

Clavigerins Synthesis: Used in the Ireland-Claisen rearrangement of vinyl phosphates to form key C-C bonds with high stereocontrol.

-

Cyclic Phosphoenols: Intramolecular olefin metathesis of terminal enol phosphates allows for the construction of unique cyclic phosphorus cores found in bioactive natural products like cyclipostins.

-

Tetrasubstituted Alkenes: They act as stable templates for sequential cross-coupling reactions, allowing for the precise installation of four different carbon substituents on a double bond.

References

-

Synthesis of Enol Phosphates via Modified Perkow Reaction Guo, H., Zhang, Y., Li, Z., et al. (2022).[3][4] Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction.[3] RSC Advances. [3]

-

Magnesium Base Mediated Synthesis Kerr, W. J., Lindsay, D. M., Patel, V. K., & Rajamanickam, M. (2015).[5] Efficient methods for enol phosphate synthesis using carbon-centred magnesium bases.[1][5][6][7] Organic & Biomolecular Chemistry. [5][8][9][10][11][12]

-

Cross-Coupling of Alkenyl Phosphates Hansen, A. L., Skrydstrup, T. (2005). Investigations on the Suzuki−Miyaura and Negishi Couplings with Alkenyl Phosphates. The Journal of Organic Chemistry.

-

Comparison of Vinyl Triflates and Phosphates BenchChem Technical Guide. (2025).[1][5] A Comprehensive Technical Guide to the Stability and Storage of Vinyl Triflate Compounds.

-

Organophosphates in Total Synthesis Various Authors. (2024).[1][13] Organophosphates as Versatile Substrates in Organic Synthesis.[1][6][8][13][14] MDPI.

Sources

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Efficient methods for enol phosphate synthesis using carbon-centred magnesium bases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A DFT study on the base-catalyzed allylic rearrangement reaction of enol phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A DFT study on the base-catalyzed allylic rearrangement reaction of enol phosphate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Allene synthesis by olefination or allenation [organic-chemistry.org]

An In-depth Technical Guide to the Flame Retardant Mechanism of Diphenyl Vinyl Phosphate

Foreword: Understanding the Imperative for Advanced Flame Retardants

In the landscape of materials science, the pursuit of enhanced safety and performance is relentless. For researchers, scientists, and drug development professionals, the integrity of materials under extreme conditions is paramount. This guide delves into the core mechanisms of a significant, yet specialized, flame retardant: Diphenyl Vinyl Phosphate (DPVP). Our objective is to provide a comprehensive technical resource that not-only elucidates the fundamental principles of its flame retardancy but also equips the scientific community with the practical knowledge to investigate and apply these principles. This document moves beyond a superficial overview, offering a deep dive into the causality behind its dual-action flame retardant capabilities and the empirical methodologies to validate them.

This compound: A Molecular Overview

This compound (DPVP) is an organophosphorus compound belonging to the phosphate ester family. Its molecular structure, characterized by a central phosphate group bonded to two phenyl groups and one vinyl group, is key to its function as a flame retardant.

Chemical Structure of this compound (DPVP)

Caption: Molecular structure of this compound.

The presence of both aromatic (phenyl) and reactive (vinyl) moieties imparts a unique combination of thermal stability and reactivity, which is central to its flame retardant mechanism. While specific data on DPVP is limited in publicly accessible literature, its behavior can be largely understood by examining the well-documented mechanisms of analogous aromatic phosphate esters like resorcinol bis(diphenyl phosphate) (RDP) and bisphenol A bis(diphenyl phosphate) (BDP).[1]

The Dual-Action Flame Retardant Mechanism of DPVP

Phosphorus-based flame retardants like DPVP are known to interfere with the combustion cycle of a polymer in two distinct phases: the gas phase and the condensed phase.[2][3] This dual-action approach is what makes them highly effective.

Gas-Phase Mechanism: Radical Scavenging

During the initial stages of a fire, the polymer and the flame retardant undergo pyrolysis, releasing volatile fragments into the surrounding atmosphere. In the gas phase, the combustion process is a self-sustaining chain reaction propagated by high-energy free radicals, primarily hydroxyl (•OH) and hydrogen (•H) radicals.

The flame retardant action of DPVP in the gas phase is predicated on its ability to interrupt this chain reaction. Upon thermal decomposition, DPVP is believed to release phosphorus-containing radicals, most notably PO•.[4] These phosphorus-based radicals are highly effective at "scavenging" the •OH and •H radicals, converting them into less reactive species.[5]

Illustrative Gas-Phase Radical Scavenging Pathway

Caption: Gas-phase radical scavenging by DPVP decomposition products.

This scavenging action effectively quenches the flame at a molecular level, reducing the heat generated and slowing the spread of the fire.

Condensed-Phase Mechanism: Char Formation

Simultaneously, within the solid (condensed) phase of the burning material, DPVP exerts a different, but equally crucial, flame-retardant effect. Upon heating, phosphate esters like DPVP can decompose to form phosphoric acid and polyphosphoric acid.[2][4] These acidic species act as catalysts for the dehydration and cross-linking of the polymer chains.[6]

This process results in the formation of a stable, insulating layer of char on the surface of the material. This char layer serves multiple protective functions:

-

Thermal Barrier: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.

-

Mass Transfer Barrier: It physically obstructs the release of flammable volatile gases from the polymer into the flame zone.[1]

-

Oxygen Barrier: It limits the diffusion of oxygen from the air to the polymer surface, further stifling combustion.

The effectiveness of the char layer is a critical determinant of the overall flame retardant performance. A dense, coherent, and thermally stable char provides superior protection.

Condensed-Phase Char Formation Pathway

Caption: Catalytic char formation in the condensed phase.

Experimental Validation of the Flame Retardant Mechanism

A thorough understanding of the flame retardant mechanism of DPVP necessitates empirical validation through a suite of analytical techniques. Each technique provides a unique piece of the puzzle, and together they offer a comprehensive picture of the material's behavior under thermal stress.

Thermogravimetric Analysis Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] When coupled with FTIR, the gaseous decomposition products can be identified in real-time.[8] This provides invaluable information on the thermal stability of the flame retardant and the polymer, as well as the nature of the volatile species released.

Experimental Protocol: TGA-FTIR Analysis

-

Sample Preparation: Precisely weigh 5-10 mg of the polymer sample containing a known concentration of DPVP into a TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the TGA pan in the instrument's furnace.

-

Set the initial temperature to ambient (e.g., 30 °C).

-

Program a heating ramp, typically 10-20 °C/min, up to a final temperature of 800-1000 °C.

-

Set the purge gas (e.g., nitrogen for pyrolysis or air for oxidative degradation) to a constant flow rate (e.g., 50-100 mL/min).

-

Ensure the heated transfer line to the FTIR gas cell is at a temperature sufficient to prevent condensation of evolved gases (typically 250-300 °C).

-

-

Data Acquisition:

-

Start the TGA temperature program.

-

Simultaneously, begin acquiring FTIR spectra of the evolved gases at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset of decomposition, the temperature of maximum mass loss rate, and the final char yield.

-

Analyze the FTIR spectra at different temperatures to identify the characteristic absorption bands of the evolved gases. This allows for the identification of phosphorus-containing species, aromatic fragments, and other pyrolysis products.

-

TGA-FTIR Experimental Workflow

Caption: Workflow for TGA-FTIR analysis of flame retardants.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: Py-GC-MS is a powerful technique for identifying the specific chemical compounds produced during the thermal decomposition of a material.[9] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting pyrolysis products are separated by gas chromatography and identified by mass spectrometry. This is crucial for elucidating the detailed decomposition pathways of DPVP and the polymer.

Experimental Protocol: Py-GC-MS Analysis

-

Sample Preparation: Place a small, accurately weighed amount (typically 0.1-1.0 mg) of the polymer/DPVP sample into a pyrolysis tube.

-

Instrument Setup:

-

Insert the pyrolysis tube into the pyrolyzer, which is interfaced with the GC-MS system.

-

Set the pyrolysis temperature (e.g., 600-800 °C) and duration (e.g., 10-20 seconds).

-

Establish the GC temperature program to effectively separate the expected pyrolysis products.

-

Set the MS to scan a suitable mass range to detect the anticipated fragments.

-

-

Data Acquisition:

-

Initiate the pyrolysis, which rapidly injects the decomposition products into the GC column.

-

The separated compounds are then analyzed by the mass spectrometer.

-

-

Data Analysis:

-

Identify the individual peaks in the chromatogram.

-

Analyze the mass spectrum of each peak to identify the corresponding chemical compound by comparing it to spectral libraries and known fragmentation patterns. This can reveal the presence of phenol, benzene, and various phosphorus-containing compounds.

-

Cone Calorimetry

Principle: The cone calorimeter is a bench-scale instrument that measures the heat release rate (HRR) and other combustion parameters of a material under controlled fire-like conditions.[10] It is one of the most important tools for evaluating the fire safety of materials. Key parameters measured include:

-

Time to Ignition (TTI): The time it takes for the material to ignite.

-

Heat Release Rate (HRR): The amount of heat produced per unit time, with the peak HRR (pHRR) being a critical indicator of fire hazard.

-

Total Heat Released (THR): The total amount of heat generated during combustion.

-

Mass Loss Rate (MLR): The rate at which the material is consumed by the fire.

-

Char Yield: The amount of non-combustible residue remaining after the test.

Experimental Protocol: Cone Calorimetry

-

Sample Preparation: Prepare a sample of the polymer with DPVP, typically 100 mm x 100 mm with a thickness of 3-6 mm.

-

Instrument Setup:

-

Place the sample in the holder and position it under the conical heater.

-

Set the heat flux, typically 35 or 50 kW/m², to simulate different fire scenarios.

-

Ensure the spark igniter is in place to ignite the pyrolysis gases.

-

-

Data Acquisition:

-

Start the test, which exposes the sample to the radiant heat.

-

The instrument continuously measures the oxygen concentration in the exhaust stream, from which the HRR is calculated based on the oxygen consumption principle.[11] Other parameters are also recorded throughout the duration of the test.

-

-

Data Analysis:

-

Plot the HRR as a function of time to determine the pHRR.

-

Calculate the THR, average MLR, and final char yield.

-

Compare the results for the flame-retarded polymer with those of the virgin polymer to quantify the effectiveness of DPVP.

-

Illustrative Cone Calorimetry Data

| Parameter | Virgin Polymer | Polymer + DPVP |

| Time to Ignition (s) | 45 | 50 |

| Peak Heat Release Rate (kW/m²) | 850 | 450 |

| Total Heat Released (MJ/m²) | 120 | 75 |

| Char Yield (%) | <1 | 15 |

Concluding Remarks and Future Perspectives

The flame retardant mechanism of this compound is a multifaceted process that leverages both gas-phase and condensed-phase interventions to effectively suppress the combustion of polymeric materials. While drawing parallels from well-studied aromatic phosphate esters provides a strong theoretical framework, further research specifically focused on DPVP is warranted to fully elucidate its unique decomposition pathways and radical scavenging efficiencies. The analytical methodologies outlined in this guide provide a robust framework for such investigations. As the demand for high-performance, safe materials continues to grow, a deep, mechanistic understanding of flame retardants like DPVP will be indispensable for the development of next-generation fire-safe polymers.

References

-

ResearchGate. (n.d.). Cone calorimeter data of EP, EP-FIPF, and EP-FTBF. [Link]

-

Fang, Y., et al. (2021). Synthesis of a Novel Flame Retardant Containing Phosphorus, Nitrogen, and Silicon and Its Application in Epoxy Resin. ACS Omega. [Link]

-

National Institute of Standards and Technology. (2007). Cone calorimeter analysis of UL-94 V-rated plastics. [Link]

-

National Center for Biotechnology Information. (2022). Thermal Degradation of Organophosphorus Flame Retardants. [Link]

-

National Center for Biotechnology Information. (2017). Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. [Link]

-

MDPI. (2025). The development and application of contemporary phosphorus flame retardants: a review. [Link]

-

National Center for Biotechnology Information. (2022). Thermal Degradation of Organophosphorus Flame Retardants. [Link]

-

Eurofins EAG. (n.d.). Thermogravimetric Analysis – Fourier Transfer Infrared Spectroscopy (TGA–FTIR) Services. [Link]

-

National Center for Biotechnology Information. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?[Link]

-

PIKE Technologies. (n.d.). TGA-FTIR for Material Decomposition Analysis. [Link]

-

MDPI. (2017). Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. [Link]

-

MDPI. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. [Link]

-

National Center for Biotechnology Information. (2020). Analysis of the Fire Behavior of Polymers (PP, PA 6 and PE-LD) and Their Improvement Using Various Flame Retardants. [Link]

-

Marquette University. (n.d.). Fire Retardancy of Vinyl Ester Nanocomposites. [Link]

-

ResearchGate. (n.d.). The flame‐retardant mechanism of diphenyl phosphorus oxide‐triethoxysilane/epoxy resin (DPPO‐TES/EP). [Link]

-

Journal of Thermal Analysis and Calorimetry. (2022). A review on cone calorimeter for assessment of flame-retarded polymer composites. [Link]

-

National Institute of Technology Karnataka, Surathkal. (n.d.). TGA-FTIR. [Link]

-

Marquette University. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. [Link]

-

Marquette University. (n.d.). The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. [Link]

-

MDPI. (2019). Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins. [Link]

-

LANXESS. (2018). Phosphorus based Flame Retardants. [Link]

-

European Polymer Journal. (2013). Influence of oxidation state of phosphorus on the thermal and flammability of polyurea and epoxy resin. [Link]

-

PubMed. (2002). Gas-phase reactions of charged phenyl radicals with neutral biomolecules evaporated by laser-induced acoustic desorption. [Link]

-

ResearchGate. (n.d.). Thermal degradation and fire performance of newphosphonate polyurethanes. [Link]

-

MDPI. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. [Link]

-

ResearchGate. (2008). Photochemical Generation and Structure of Vinyl Radicals. [Link]

-

National Center for Biotechnology Information. (2023). Enhancing Char Formation and Flame Retardancy of Ethylene-Vinyl Acetate Copolymer (EVA)/Aluminum Hydroxide (ATH) Composites by Grafting Ladder Phenyl/Vinyl Polysilsesquioxane (PhVPOSS). [Link]

-

eScholarship. (n.d.). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. [Link]

-

MDPI. (2023). Ultramicroporous Polyphenylenes via Diels–Alder Polycondensation Approach. [Link]

-

ResearchGate. (2023). DPPH Radical Scavenging Assay. [Link]

-

Royal Society of Chemistry. (n.d.). Isolation and characterization of charge-tagged phenylperoxyl radicals in the gas phase: direct evidence for products and pathways in low temperature benzene oxidation. [Link]

-

Royal Society of Chemistry. (n.d.). Tandem addition of nucleophilic and electrophilic reagents to vinyl phosphinates: the stereoselective formation of organophosphorus compounds with congested tertiary carbons. [Link]

-

MDPI. (2025). Using Green Solvents for Phase Inversion of PVDF/TiO2 Hybrid Coatings for Gas Phase Photocatalysis. [Link]

-

Chemical Engineering Transactions. (2025). Synthesis of Novel Cyclic Poly(2,5-furylene vinylene) Biosourced Furanic Polymers via McMurry Homopolymerization of Diformylfuran. [Link]

-

PubMed. (2023). Enhancing Char Formation and Flame Retardancy of Ethylene-Vinyl Acetate Copolymer (EVA)/Aluminum Hydroxide (ATH) Composites by Grafting Ladder Phenyl/Vinyl Polysilsesquioxane (PhVPOSS). [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 3. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. piketech.com [piketech.com]

- 8. eag.com [eag.com]

- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of Diphenyl Vinyl Phosphate

Introduction: A Researcher's Perspective on Chemical Safety

In the landscape of drug discovery and materials science, novel organophosphate compounds like diphenyl vinyl phosphate (DPVP) present unique opportunities. However, their utility is intrinsically linked to our ability to handle them with precision and safety. This guide moves beyond the standard format of a Safety Data Sheet (SDS) to provide a deeper, more contextual understanding of DPVP. Our objective is not just to list hazards but to explain the causality behind them and to equip laboratory professionals with self-validating protocols grounded in chemical principles. Here, we synthesize available data to build a comprehensive safety framework, empowering you to mitigate risks and foster a culture of safety in your research endeavors.

Section 1: Core Chemical Identity

Understanding a chemical begins with its unambiguous identification. This compound is an organophosphate ester characterized by two phenyl groups and one vinyl group attached to the phosphate core.

| Identifier | Value | Source |

| IUPAC Name | ethenyl diphenyl phosphate | [1] |

| CAS Number | 33552-07-7 | [1][2] |

| Molecular Formula | C₁₄H₁₃O₄P | [2][3] |

| Molecular Weight | 276.22 g/mol | [2] |

| Synonyms | Ethenyl diphenyl phosphate, SCHEMBL2524536 | [1] |

Below is a visualization of the chemical structure of this compound.

Caption: Chemical Structure of this compound

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as an irritant. Understanding these classifications is the first step in developing appropriate handling protocols.

| GHS Classification | Hazard Code | Hazard Statement |

| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |

| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | H335 | May cause respiratory irritation.[1] |

The associated signal word is Warning .[1]

The following diagram visually represents the GHS pictograms applicable to this compound and the nature of the hazards they signify.

Caption: GHS Pictogram and Associated Hazards for DPVP.

Section 3: Mechanistic Insights into Hazards

While specific toxicological studies on this compound are not widely available, its hazard profile as an irritant can be understood by examining its chemical structure and the properties of related organophosphates.[4]

-

Hydrolytic Sensitivity: Organophosphate esters can be susceptible to hydrolysis, particularly under acidic or basic conditions.[4] This reaction can cleave the ester bonds, potentially yielding diphenyl phosphate and acetaldehyde. Diphenyl phosphate itself is known to be an irritant.[4] The formation of such byproducts upon contact with moisture (e.g., on skin, in eyes, or in the respiratory tract) is a plausible mechanism for the observed irritant effects.

-

Aryl Phosphate Properties: Aryl phosphates as a class are known to interact with biological systems. While DPVP is not a potent acetylcholinesterase inhibitor like some other organophosphates, the ester linkages and aromatic rings create a molecule with the potential for biological interaction, leading to localized inflammatory responses upon contact, which manifest as irritation.[4]

The key takeaway for researchers is that the irritant nature of DPVP is not merely a surface effect but is likely rooted in its chemical reactivity. This underscores the critical importance of preventing direct contact with the substance in any form.

Section 4: Safe Handling and Storage Protocols

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and ensure chemical stability.

Protocol 4.1: Standard Laboratory Handling

-

Preparation and Engineering Controls:

-

Causality: To prevent inhalation of vapors or potential aerosols, all handling must be performed within a certified chemical fume hood.[1]

-

Step: Designate a specific area within the fume hood for handling DPVP to prevent cross-contamination. Ensure the sash is at the lowest practical height.

-

-